5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt
Description
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt (heptabarbital sodium) is a barbiturate derivative with a 7-membered cycloheptenyl ring and an ethyl group at the 5-position of the barbituric acid core. As the sodium salt, it exhibits enhanced water solubility compared to its free acid form, improving oral bioavailability . Heptabarbital is primarily used as a short-acting sedative-hypnotic, though its clinical use has declined due to stricter regulations and the advent of safer alternatives.
Properties
CAS No. |
17626-60-7 |
|---|---|
Molecular Formula |
C13H17N2NaO3 |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
sodium;5-(cyclohepten-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3.Na/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17;/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
WTFUIOZBBSAYJP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CCCCCC2.[Na+] |
Related CAS |
509-86-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Preparation
Step 1: Synthesis of Cycloheptenyl-Cyanoacetic Acid Methyl Ester
- Reactants: Cycloheptanone (112 g), cyanoacetic acid methyl ester (130 g), and catalytic piperidine (2 g).
- Procedure: The mixture is heated at approximately 60°C in a water bath for several hours until no further water separates, indicating completion of condensation.
- Workup: The aqueous layer is removed, and the organic phase is distilled under vacuum. The fraction distilling between 160°C and 175°C at 20 mm Hg is collected as cycloheptenyl-cyanoacetic acid methyl ester.
Step 2: Formation of Barbituric Acid Derivative
- Reactants: 22.1 g of the cycloheptenyl-cyanoacetic acid methyl ester, sodium (4.6 g) dissolved in 100 mL absolute ethanol, and urea (12 g).
- Procedure: The ester is dissolved in the sodium-ethanol solution, urea is added, and the mixture is heated to about 80°C for approximately 8 hours to promote cyclization.
- Workup: Ethanol is distilled off under vacuum, the residue is dissolved in cold water, and saponification is performed with diluted hydrochloric acid to yield crude 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid.
- Purification: The crude product is recrystallized from diluted ethanol, producing colorless needles with a melting point around 174°C.
Step 3: Preparation of Sodium Salt
Data Tables and Process Parameters
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|
| Condensation | Cycloheptanone (112 g), cyanoacetic acid methyl ester (130 g), piperidine (2 g) | 60 | Several hours | Water separation endpoint; distillate collected at 160-175°C (20 mm Hg) |
| Cyclization | Cycloheptenyl-cyanoacetic acid methyl ester (22.1 g), sodium (4.6 g), urea (12 g) in ethanol | 80 | 8 hours | Ethanol removal under vacuum; saponification with diluted HCl |
| Recrystallization | Crude barbituric acid from above | Room temp | — | Melting point 174°C; colorless needles |
| Sodium Salt Formation | Barbituric acid (2.5 g), sodium (0.23 g) in ethanol | Room temp | — | Colorless, water-soluble powder |
Research Discoveries and Process Insights
- The initial condensation step forms a key intermediate that determines the substitution pattern on the barbituric acid ring.
- Piperidine acts as a catalyst to facilitate the Knoevenagel-type condensation between cycloheptanone and cyanoacetic acid methyl ester.
- The cyclization with urea in the presence of sodium in ethanol is a classical method to form the barbituric acid ring system, with sodium serving to generate the reactive enolate species.
- The final sodium salt form improves water solubility, which is critical for pharmaceutical applications.
- The melting point and crystalline nature of the product confirm purity and structural integrity.
- The process is scalable and has been referenced in patent literature and chemical encyclopedias, indicating industrial relevance.
Comparative Notes on Related Barbiturate Syntheses
- Similar preparation methods are used for other 5,5-disubstituted barbituric acids, such as 5-ethyl-5-phenylbarbituric acid (luminal), where substituted malonates react with urea under basic conditions, followed by acidification and recrystallization.
- The described method avoids harsh conditions and uses relatively mild temperatures (60-80°C) and standard organic solvents (ethanol), facilitating control and reproducibility.
- The sodium salt preparation is straightforward and involves neutralization in alcoholic media, followed by solvent evaporation.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt is a sodium salt derivative of barbituric acid, distinguished by a cycloheptene group at the 5-position. It has a chemical formula of and a CAS number of 17626-60-7. This compound exhibits properties typical of barbiturates, known for their depressant effects on the central nervous system.
Scientific Research Applications
This compound is applicable in scientific research, including uses as a reagent in organic synthesis, a reference compound in analytical chemistry, and in exploring potential biological activities, particularly its effects on enzyme activity and cellular processes. Research also explores its potential therapeutic uses, especially regarding its barbiturate properties, as well as in the development of pharmaceuticals and other chemical products.
Potential Applications
- Pharmaceuticals this compound may be used as a sedative or anxiolytic agent.
- Anxiolytic Properties It may reduce anxiety levels through CNS depression.
- Potential Anticonvulsant Activity Similar to other barbiturates, it may have anticonvulsant activity.
Related compounds
Several compounds share structural similarities with this compound.
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate | Similar structure but with cyclohexene; different pharmacological profile | |
| Heptabarbital | Known for its sedative properties; lacks the cycloheptene group | |
| Phenobarbital | Widely used anticonvulsant; different substituents affecting activity |
Mechanism of Action
The mechanism of action of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . This leads to sedative and hypnotic effects, making it useful in medical applications .
Comparison with Similar Compounds
Structural Features
Barbiturates are classified based on substituents at the 5-position of the barbituric acid core. Key structural analogs include:
| Compound | Substituents (5-position) | Molecular Formula | Sodium Salt Availability |
|---|---|---|---|
| Heptabarbital Sodium | Cycloheptenyl, ethyl | C₁₃H₁₇N₂O₃Na | Yes |
| Cyclobarbital | Cyclohexenyl, ethyl | C₁₂H₁₆N₂O₃ | Calcium salt available |
| Pentobarbital | 1-Methylbutyl, ethyl | C₁₁H₁₈N₂O₃ | Sodium salt (Nembutal®) |
| Phenobarbital | Phenyl, ethyl | C₁₂H₁₂N₂O₃ | Yes |
| Hexobarbital | Cyclohexenyl, methyl (1-position) | C₁₃H₁₅N₂O₃Na | Sodium salt (Evipal®) |
- Cycloheptenyl vs.
- Aromatic vs. Non-Aromatic Substituents: Phenobarbital’s phenyl group enhances metabolic stability, contributing to its long-acting profile, whereas non-aromatic analogs like cyclobarbital and heptabarbital are shorter-acting .
Pharmacokinetic Data
A crossover study in humans demonstrated that heptabarbital sodium achieves higher plasma concentrations (linear range: 0.125–5.0 µg/mL) compared to its free acid form, with a bioavailability advantage attributed to rapid dissolution . In contrast, cyclobarbital exhibits lower systemic exposure due to extensive hepatic metabolism, including oxidation of its cyclohexenyl ring to inactive metabolites (e.g., keto-nor-evipal) .
Pharmacological and Regulatory Differences
Regulatory Status
- Phenobarbital: Schedule IV, reflecting its lower abuse liability but higher risk of accumulation .
- Heptabarbital: Not explicitly listed in UN schedules, though its sodium salt may fall under national regulations for barbiturates .
Clinical Use Decline
Heptabarbital’s use has diminished due to:
Microbial Metabolism Studies
Streptomyces mediterranei metabolizes barbiturates like heptabarbital into hydroxylated derivatives (e.g., 5-(3-hydroxyethyl)-5-ethylbarbituric acid), which marginally affect rifamycin production . This contrasts with phenobarbital, which undergoes aromatic hydroxylation to form active metabolites in mammals .
Biological Activity
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt is a sodium salt derivative of barbituric acid, notable for its unique cycloheptene substitution at the 5-position. This structural modification contributes to its distinct biological activity, particularly as a central nervous system (CNS) depressant. Here, we will explore its biological activity, mechanisms of action, and potential applications in medicine.
- Chemical Formula : C12H15N2NaO3
- CAS Number : 17626-60-7
- Molecular Weight : 258.2489 g/mol
The primary mechanism of action for this compound involves its enhancement of gamma-aminobutyric acid (GABA) activity, an inhibitory neurotransmitter in the CNS. By increasing GABAergic transmission, this compound induces sedative and anxiolytic effects, making it potentially useful in treating anxiety and sleep disorders.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Sedative Effects : Exhibits properties typical of barbiturates, promoting sleep and relaxation.
- Anxiolytic Properties : May reduce anxiety levels through CNS depression.
- Potential Anticonvulsant Activity : Similar to other barbiturates, it may have applications in seizure management.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate | C12H15N2NaO3 | Similar structure but different pharmacological profile |
| Heptabarbital | C12H16N2O3 | Known for sedative properties; lacks cycloheptene group |
| Phenobarbital | C12H12N2O3 | Widely used anticonvulsant; different substituents affecting activity |
The distinct cycloheptene substitution in this compound may impart unique pharmacological effects compared to these similar compounds.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Sedative and Anxiolytic Effects : In animal models, administration of the compound has shown significant sedative effects, comparable to traditional barbiturates. Dosing studies indicate effective sedation at lower doses than some existing barbiturates .
- Enzyme Interaction Studies : Research indicates that this compound interacts with specific enzymes involved in neurotransmitter metabolism. This interaction may enhance its therapeutic potential in managing CNS disorders.
- Combination Therapies : Investigations into combination therapies with sulfanilamides have shown that this compound can reduce the required dosage of other CNS depressants while maintaining efficacy, suggesting potential for synergistic effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt?
Methodological Answer:
The synthesis typically involves:
Alkylation of Barbituric Acid : React barbituric acid with cycloheptenyl and ethyl substituents via alkylating agents (e.g., cycloheptenyl chloride and ethyl bromide) in a base (e.g., sodium hydroxide) to form the 5,5-disubstituted barbituric acid core .
Thiolation (if applicable) : Introduce a thio group using thiourea or sulfur-containing reagents under controlled pH and temperature .
Salt Formation : Neutralize the free acid with sodium hydroxide in ethanol or methanol, followed by recrystallization from isopropyl alcohol to isolate the sodium salt .
Key Considerations : Optimize solvent choice (e.g., ethanol vs. methanol) and reaction time to minimize byproducts. Monitor purity via HPLC or NMR post-synthesis .
Advanced: How do structural modifications (e.g., cycloheptenyl vs. cyclohexenyl) affect pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Cycloheptenyl’s larger ring increases lipophilicity compared to cyclohexenyl, potentially enhancing blood-brain barrier penetration. Assess via octanol-water partition coefficients (logP) .
- Metabolic Stability : Use in vitro hepatic microsome assays to compare oxidative metabolism rates. Cycloheptenyl’s strain may reduce enzymatic degradation compared to smaller rings .
- Receptor Binding : Perform molecular docking studies with GABAA receptor models to evaluate substituent steric effects. Larger rings may alter binding affinity .
Basic: What analytical techniques validate the compound’s purity and structure?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of thioamide (C=S, ~1200 cm<sup>-1</sup>) and carbonyl (C=O, ~1700 cm<sup>-1</sup>) groups .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration (e.g., cycloheptenyl protons at δ 5.5–6.0 ppm) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect impurities .
Advanced: How can researchers resolve contradictions in reported toxicity data (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Dose Adjustments : Normalize in vitro IC50 values to in vivo doses using allometric scaling (e.g., rat LD50 = 510 mg/kg vs. cell-based assays).
- Metabolite Profiling : Use LC-MS to identify active/toxic metabolites in plasma and correlate with in vitro hepatotoxicity assays .
- Species-Specific Factors : Compare toxicity across models (e.g., rodent vs. zebrafish) to account for metabolic differences .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Test in aqueous buffers (pH 7.4) and organic solvents (DMSO, ethanol). Sodium salt form enhances water solubility (>50 mg/mL) compared to free acid .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed barbituric acid derivatives .
Advanced: What experimental designs optimize pharmacological studies (e.g., sedative efficacy)?
Methodological Answer:
- Factorial Design : Vary dose (10–100 mg/kg), route (IV vs. oral), and animal strain (Sprague-Dawley vs. Wistar rats) to identify efficacy drivers .
- Behavioral Assays : Use pentylenetetrazole (PTZ)-induced seizure models to quantify anticonvulsant ED50 and compare to reference barbiturates .
- EEG Monitoring : Correlate plasma concentrations with neurophysiological effects (e.g., burst suppression ratio) in anesthetized models .
Basic: How does this compound compare to structurally similar barbiturates (e.g., 5-ethyl-5-phenyl derivatives)?
Methodological Answer:
Advanced: What strategies mitigate formulation challenges (e.g., hygroscopicity)?
Methodological Answer:
- Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) to reduce water content (<1% w/w) .
- Excipient Screening : Test bulking agents (mannitol, trehalose) to stabilize the sodium salt during storage .
- Packaging : Use desiccant-containing vials and argon purging to prevent hydrolysis .
Basic: What regulatory guidelines apply to preclinical studies of this compound?
Methodological Answer:
- OECD 423 : Follow acute oral toxicity testing protocols (fixed-dose procedure) .
- GLP Compliance : Document synthesis, purity, and stability data per FDA 21 CFR Part 58 for IND submissions .
- Ethical Approvals : Obtain IACUC approval for in vivo studies, ensuring humane endpoints (e.g., ≤20% weight loss) .
Advanced: How can computational modeling predict drug-drug interactions (DDIs)?
Methodological Answer:
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2C9 isoforms using fluorogenic substrates. Compare IC50 values to clinical thresholds .
- Physiologically Based Pharmacokinetic (PBPK) Models : Integrate in vitro metabolism data to simulate DDIs with co-administered drugs (e.g., warfarin) .
- Machine Learning : Train models on barbiturate datasets to predict interaction risks based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
